molecular formula C26H29ClN4O5 B10827847 APJ receptor agonist 3

APJ receptor agonist 3

Katalognummer: B10827847
Molekulargewicht: 513.0 g/mol
InChI-Schlüssel: QIOUHHAVGZYRLP-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of compound 14a involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

Analyse Chemischer Reaktionen

Verbindung 14a durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1. Heart Failure Management

APJ receptor agonist 3 has shown promise in managing heart failure. Studies indicate that activation of the APJ receptor leads to improved cardiac output and reduced cardiac fibrosis. For instance, the small-molecule agonist BMS-986224 demonstrated significant increases in cardiac output without affecting heart rate in animal models, suggesting its potential as a therapeutic agent for heart failure patients .

2. Hypertension Treatment

The APJ system plays a crucial role in regulating blood pressure. Research indicates that APJ receptor agonists can mitigate hypertension by enhancing vasodilation and reducing vascular resistance. A study highlighted that apelin-13 infusion improved endothelial function and reduced blood pressure in hypertensive models .

Metabolic Disorders

1. Obesity and Diabetes

APJ receptor agonists have been explored for their effects on metabolic disorders such as obesity and diabetes. Activation of the APJ receptor has been linked to improved insulin sensitivity and glucose metabolism. For example, a study demonstrated that APJ receptor activation could attenuate high-fat diet-induced obesity by promoting energy expenditure and reducing fat accumulation .

2. Liver Fibrosis

The role of the APJ system in liver health is also noteworthy. Research suggests that APJ receptor activation can inhibit liver fibrosis progression by modulating inflammatory responses and promoting hepatocyte survival . This positions APJ receptor agonists as potential therapeutic agents for liver diseases.

Respiratory Diseases

1. Pulmonary Arterial Hypertension

The apelin/APJ system is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). Studies have shown that APJ receptor activation can alleviate symptoms associated with PAH by promoting vasodilation and reducing pulmonary vascular remodeling . For instance, infusion of apelin-13 was found to improve hemodynamics in PAH animal models .

2. Acute Lung Injury

APJ receptor agonists may also offer protective effects against acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Research indicates that these compounds can reduce oxidative stress and inflammation in lung tissues, thereby mitigating injury during inflammatory responses .

Data Tables

Application AreaFindingsReferences
Heart FailureIncreased cardiac output; reduced fibrosis
HypertensionImproved endothelial function; reduced blood pressure
ObesityEnhanced insulin sensitivity; reduced fat accumulation
Liver FibrosisInhibition of fibrosis progression; modulation of inflammation
Pulmonary Arterial HypertensionAlleviated symptoms; improved hemodynamics
Acute Lung InjuryReduced oxidative stress; mitigated inflammatory responses

Case Studies

Case Study 1: Heart Failure Treatment with BMS-986224
In a controlled study involving anesthetized rats, BMS-986224 was administered to evaluate its effects on cardiac function. Results showed a sustained increase in cardiac output similar to that observed with traditional therapies but without adverse effects on heart rate or rhythm .

Case Study 2: Apelin-13 in Pulmonary Arterial Hypertension
In models of PAH, administration of apelin-13 significantly improved pulmonary artery pressure and vascular remodeling, indicating its potential as a therapeutic agent for treating PAH-related complications .

Wirkmechanismus

Compound 14a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, including vasodilation, increased cardiac output, and anti-inflammatory effects. The molecular targets involved include the apelin receptor and downstream signaling proteins such as protein kinase A and mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

Verbindung 14a ist im Vergleich zu anderen Apelin-Rezeptor-Agonisten aufgrund ihrer spezifischen strukturellen Merkmale und ihres pharmakodynamischen Profils einzigartig. Zu ähnlichen Verbindungen gehören:

Diese Vergleiche unterstreichen die Einzigartigkeit von Verbindung 14a in Bezug auf ihre orale Bioverfügbarkeit und spezifische Rezeptorwechselwirkungen.

Biologische Aktivität

APJ receptor agonist 3 is a potent compound that has garnered attention for its significant biological activities, particularly in cardiovascular health. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of APJ Receptor

The apelin receptor (APJ) is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolic functions. It is activated by endogenous peptides such as apelin and ELABELA (ELA), which have been shown to exert cardioprotective effects and promote vasodilation .

This compound operates primarily through the following mechanisms:

  • Vasodilation : It induces vasodilation by activating endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which relaxes vascular smooth muscle .
  • Cardioprotective Effects : The agonist enhances cardiac function by improving myocardial contractility and reducing hypertrophy and fibrosis in heart tissues .
  • Metabolic Regulation : It has been implicated in promoting glucose uptake and insulin sensitivity, thereby influencing energy metabolism positively .

Pharmacological Properties

This compound exhibits remarkable pharmacological properties:

  • Potency : It has an EC50 value of 0.027 nM, indicating high potency as an APJ receptor agonist .
  • Oral Bioavailability : The compound is noted for its excellent oral bioavailability, making it suitable for chronic administration compared to peptide-based agonists that require continuous infusion .

Data Table: Comparative Analysis of APJ Agonists

CompoundEC50 (nM)Route of AdministrationKey Effects
This compound0.027OralVasodilation, cardioprotection
Apelin-13~1.0IVImproved cardiac function
ELABELA (ELA)~4.6IVCardiorenal effects

Case Studies and Research Findings

  • Cardiovascular Health :
    A study demonstrated that this compound significantly improved cardiac output in preclinical models of heart failure, showcasing its potential as a therapeutic agent for managing heart conditions .
  • Hypertension Management :
    Research indicated that the agonist effectively reduced blood pressure in hypertensive models by promoting vasodilation and inhibiting vascular remodeling processes associated with hypertension .
  • Metabolic Effects :
    Another study highlighted the role of APJ receptor activation in enhancing insulin sensitivity and glucose uptake in skeletal muscle tissues, suggesting a beneficial effect on metabolic disorders such as type 2 diabetes .

Eigenschaften

Molekularformel

C26H29ClN4O5

Molekulargewicht

513.0 g/mol

IUPAC-Name

2-butyl-5-[(3R)-3-(5-chloropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-dimethoxyphenyl)-6-hydroxypyrimidin-4-one

InChI

InChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1

InChI-Schlüssel

QIOUHHAVGZYRLP-MRXNPFEDSA-N

Isomerische SMILES

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@H](C3)C4=NC=C(C=C4)Cl)O

Kanonische SMILES

CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.